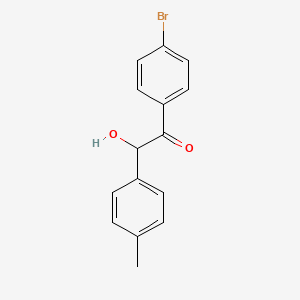

1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-hydroxy-2-(4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-10-2-4-11(5-3-10)14(17)15(18)12-6-8-13(16)9-7-12/h2-9,14,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCNRDXQMJLJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with p-tolylmagnesium bromide, followed by oxidation to yield the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

Oxidation: 1-(4-Bromophenyl)-2-oxo-2-p-tolylethanone.

Reduction: 1-(4-Phenyl)-2-hydroxy-2-p-tolylethanone.

Substitution: 1-(4-Methoxyphenyl)-2-hydroxy-2-p-tolylethanone.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C15H15BrO2

- Molecular Weight : Approximately 305.19 g/mol

The presence of functional groups in this compound allows it to participate in diverse chemical reactions, leading to derivatives that may exhibit enhanced biological activity or altered physical properties.

Pharmaceutical Applications

1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone has shown promise in several pharmacological studies:

- Antimicrobial Activity : Research indicates that compounds structurally similar to this compound have been evaluated for their antimicrobial properties against various bacterial (both Gram-positive and Gram-negative) and fungal species. For instance, derivatives were tested using turbidimetric methods to assess their efficacy .

- Anti-inflammatory Properties : The compound's hydroxyl group may play a crucial role in modulating inflammatory responses, making it a candidate for further exploration in anti-inflammatory drug development.

- Anticancer Potential : Studies have highlighted the anticancer properties of similar compounds, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B (SRB) assay . This suggests that this compound could be further investigated for its potential as an anticancer agent.

Materials Science

In materials science, the compound has been utilized in the synthesis of advanced materials:

- Photosensitizers : Compounds related to this compound have been incorporated into phthalocyanines, which are used as photosensitizers in photodynamic therapy. These materials can generate reactive oxygen species upon light activation, providing therapeutic effects against cancerous cells .

- Liquid Crystals : The synthesis of new thermotropic liquid crystals using derivatives of this compound has been reported. These materials exhibit unique optical properties that can be exploited in display technologies and other applications .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with proteins, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparison parameters include substituent effects, hydrogen bonding capacity, molecular weight, and functional group interactions. Below is an analysis of structurally analogous compounds:

Substituent Effects on Electronic Properties

- 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone (): Replacing the hydroxyl and p-tolyl groups with a sulfonyl moiety introduces strong electron-withdrawing effects. This reduces electron density at the ketone carbonyl, increasing electrophilicity compared to the target compound. The sulfonyl group also enhances thermal stability but reduces solubility in polar solvents due to reduced hydrogen-bonding capacity .

- 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone (): Additional hydroxyl groups amplify hydrogen bonding, increasing melting points and aqueous solubility. The ortho-dihydroxy arrangement may enable chelation with metal ions, a property absent in the target compound .

- This contrasts with the target compound’s hydroxyl group, which prioritizes polar interactions .

Hydrogen Bonding and Crystallization

The hydroxyl group in the target compound enables robust O–H···O hydrogen bonds, as observed in related hydroxyacetophenones. For example, 1-(3-Bromo-2,4-dihydroxyphenyl)-2-phenylethanone () forms intermolecular hydrogen bonds between hydroxyl and ketone groups, leading to tightly packed crystalline structures with higher melting points (~70°C) . In contrast, compounds lacking hydroxyl groups (e.g., sulfonyl derivatives in ) rely on weaker van der Waals forces, resulting in lower melting points and less predictable crystal habits .

Molecular Weight and Steric Effects

- The p-tolyl group in the target compound adds steric bulk compared to simpler phenyl derivatives.

- Smaller substituents, such as in 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone (), reduce MW (~292 g/mol) and steric effects, enhancing reactivity but limiting thermal stability .

Data Tables for Comparative Analysis

Research Findings and Methodological Insights

- Synthesis: Fries rearrangement remains a cornerstone method for bromophenyl ethanones, though yields vary with substituent electronic profiles .

- Crystallography : Tools like SHELX and ORTEP-3 () are critical for resolving hydrogen-bonding networks and steric interactions in these compounds .

- Reactivity : Electron-withdrawing groups (e.g., bromine) enhance susceptibility to nucleophilic attack at the ketone, while bulky substituents (e.g., p-tolyl) hinder such reactions .

Biological Activity

1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromophenyl group, a hydroxyl group, and a p-tolyl group attached to an ethanone backbone. Its molecular formula is C16H16BrO2, with a molecular weight of approximately 305.19 g/mol. The presence of the hydroxyl and bromine functional groups is significant for its reactivity and biological properties.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria using turbidimetric methods.

- Anticancer Properties : The compound has shown potential in inhibiting the growth of cancer cells, particularly estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), through assays like the Sulforhodamine B (SRB) assay.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes such as thioredoxin reductase and topoisomerase I, which are crucial in cancer cell proliferation and survival.

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzymatic Interaction : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways essential for bacterial growth and cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Structural analogs have been shown to generate ROS, contributing to their cytotoxic effects on cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Inhibits MCF7 breast adenocarcinoma cell growth | |

| Enzyme Inhibition | Inhibits thioredoxin reductase and topoisomerase I |

Related Compounds

Several compounds share structural similarities with this compound, which may provide insights into its biological activity:

| Compound Name | Key Features |

|---|---|

| 1-(4-Chlorophenyl)-2-hydroxy-2-p-tolylethanone | Similar halogenated structure; potential for similar activity. |

| 1-(4-Iodophenyl)-2-hydroxy-2-p-tolylethanone | Increased lipophilicity; may exhibit different reactivity. |

| 1-(Phenyl)-2-hydroxy-2-p-tolylethanone | Baseline for comparison; lacks halogen substitution. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone, and how can reaction regioselectivity be optimized?

- Methodology : The compound can be synthesized via [3+2] cycloaddition reactions, where regioselectivity is influenced by electronic and steric factors. For example, substituents on the aryl groups (e.g., bromine at the 4-position) direct reactivity through resonance and inductive effects. Experimental optimization involves varying solvent polarity, temperature, and catalyst systems. Computational pre-screening using Molecular Electron Density Theory (MEDT) can predict dominant reaction pathways by analyzing electron density distributions at transition states .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Data collection requires high-resolution diffraction (Mo/Kα radiation, λ = 0.71073 Å). Structure solution involves direct methods (SHELXS/SHELXD), followed by refinement with SHELXL. Hydrogen bonding networks and torsional angles are validated using ORTEP-3 for graphical representation .

Q. What spectroscopic techniques are critical for characterizing the hydroxyl and ketone groups in this compound?

- Methodology :

- FT-IR : O–H stretches (3200–3600 cm⁻¹) and C=O stretches (1680–1720 cm⁻¹).

- ¹H/¹³C NMR : Hydroxy protons appear as broad singlets (δ 3.5–5.5 ppm), while ketone carbons resonate at δ 190–210 ppm.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions).

Advanced Research Questions

Q. How can computational modeling explain discrepancies between predicted and observed reaction products involving this compound?

- Methodology : When experimental outcomes deviate from theoretical predictions (e.g., unexpected pyrazole formation instead of Δ²-pyrazoline), Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) are used to evaluate transition state energies and intermediates. MEDT analysis identifies non-covalent interactions (e.g., C–H···O) that stabilize unexpected products. Multi-reference methods (CASSCF) may be required for systems with significant electron correlation .

Q. What strategies are effective for resolving crystallographic disorder in the aryl rings of this compound?

- Methodology :

- Refinement : Use SHELXL's PART instruction to model disordered atoms. Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable thermal parameters.

- Validation : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen bonding via Mercury's "Structure Validation" tools.

- Data Quality : High-resolution datasets (≤ 0.8 Å) reduce ambiguity. Twinned crystals require integration with TWINABS .

Q. How do hydrogen bonding patterns influence the solid-state packing of this compound, and how can they be analyzed systematically?

- Methodology : Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings). Tools like CrystalExplorer visualize interaction networks, while Hirshfeld surfaces quantify contact contributions (e.g., O–H···O vs. C–H···π). Thermal ellipsoid plots (ORTEP-3) highlight anisotropic displacement parameters, correlating with dynamic bonding in the lattice .

Q. What are the challenges in synthesizing isotopically labeled derivatives (e.g., deuterated or ¹³C-enriched) of this compound for mechanistic studies?

- Methodology : Isotopic labeling at the hydroxyl or ketone positions requires protecting group strategies (e.g., silyl ethers for –OH) to prevent exchange. Deuterated analogs are synthesized using D₂O/NaBD₄ under inert atmospheres. ¹³C labeling via Claisen condensation with ¹³C-acetyl chloride is monitored by ¹³C DEPT NMR. Purity is confirmed via isotopic mass shift in HRMS .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding bond angles or torsional strain in related compounds?

- Methodology :

- Cross-Validation : Compare with analogous structures in the Cambridge Structural Database (CSD).

- Electron Density Maps : Residual density peaks in Fo–Fc maps may indicate unresolved disorder or missed hydrogen atoms.

- Theoretical Geometry Optimization : Overlay DFT-optimized gas-phase structures with experimental coordinates to identify lattice-induced distortions .

Q. Why might MEDT predictions fail to account for solvent effects in reaction pathways involving this compound?

- Methodology : MEDT focuses on intrinsic electronic factors but neglects solvent polarity. Incorporate implicit solvation models (e.g., COSMO-RS) into DFT calculations. Experimental validation via kinetic studies in varying solvents (e.g., DMSO vs. toluene) isolates solvent-dependent effects .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.